molecular formula C17H18BrNO3 B382456 4-[(6-Bromo-2-methoxy-1-naphthyl)acetyl]morpholine CAS No. 399005-16-4

4-[(6-Bromo-2-methoxy-1-naphthyl)acetyl]morpholine

Cat. No.: B382456
CAS No.: 399005-16-4
M. Wt: 364.2g/mol
InChI Key: XBHHTPDWJNJHTI-UHFFFAOYSA-N
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Description

4-[(6-Bromo-2-methoxy-1-naphthyl)acetyl]morpholine is a synthetic organic compound designed for advanced chemical and pharmaceutical research. Its structure integrates a bromo-methoxynaphthalene moiety, a scaffold recognized in medicinal chemistry, linked to a morpholine ring via an acetyl group. This molecular architecture suggests significant potential as a key intermediate in the development of new therapeutic agents. The bromo-methoxynaphthalene component is structurally similar to intermediates used in the synthesis of prominent anti-inflammatory drugs such as Naproxen and Nabumetone . Furthermore, related naphthalene derivatives have demonstrated potential anti-inflammatory and tyrosine-protein kinase inhibitor properties in preclinical molecular docking studies, indicating a possible mechanism of action through targeted protein interaction . The morpholine group is a common feature in drug molecules and is frequently employed to enhance solubility and influence the pharmacokinetic profile of lead compounds. As such, this compound is positioned as a valuable building block for medicinal chemists exploring new small molecule entities, particularly in the fields of inflammation and oncology research. It is offered with the assurance of high purity and quality, strictly for research purposes in a controlled laboratory environment. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(6-bromo-2-methoxynaphthalen-1-yl)-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3/c1-21-16-5-2-12-10-13(18)3-4-14(12)15(16)11-17(20)19-6-8-22-9-7-19/h2-5,10H,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHHTPDWJNJHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2-Methoxynaphthalene

The synthesis begins with the bromination of 2-methoxynaphthalene to introduce a bromine atom at the 6-position. As detailed in US Patent 4,628,123, this step employs a bromination-debromination strategy using iron as a reducing agent . The reaction occurs in a carboxylic acid medium (e.g., acetic or propionic acid) under controlled temperatures (30–60°C). Bromine is added gradually to a stirred suspension of 2-methoxynaphthalene, yielding 1,6-dibromo-2-methoxynaphthalene as an intermediate. Subsequent dehalogenation with iron powder selectively removes the bromine at the 1-position, producing 6-bromo-2-methoxynaphthalene in yields exceeding 80% .

Key parameters influencing this step include:

  • Temperature control : Maintaining 40–45°C prevents HBr volatilization and ensures reaction completeness.

  • Iron form : Powdered iron enhances surface area for efficient debromination compared to chips.

  • Acid medium : Glacial acetic acid is preferred for its ability to stabilize intermediates and solubilize reactants .

Acetylation of 6-Bromo-2-methoxynaphthalene

The acetyl group is introduced via Friedel-Crafts acylation, as outlined in US Patent 3,904,682 . This step involves reacting 6-bromo-2-methoxynaphthalene with acetyl chloride in nitrobenzene, catalyzed by aluminum chloride (AlCl₃). The reaction proceeds at 30–50°C, forming 2-acetyl-6-bromo-2-methoxynaphthalene. Excess AlCl₃ (3 molar equivalents) ensures complete acetylation, while nitrobenzene acts as a solvent and stabilizer for the acylium ion intermediate .

Optimization considerations :

  • Catalyst activity : Fresh AlCl₃ minimizes side reactions like polyacylation.

  • Solvent choice : Nitrobenzene’s high polarity facilitates electrophilic substitution but requires careful handling due to toxicity.

  • Reaction time : Extended stirring (1.5–2 hours) post-acetyl chloride addition ensures quantitative conversion .

Morpholine Incorporation via Nucleophilic Substitution

The acetylated intermediate undergoes nucleophilic acyl substitution with morpholine to form the final product. According to US Patent 3,904,682, this step employs sulfur as a catalyst at elevated temperatures (150°C) . The reaction mechanism involves:

  • Activation : The acetyl group’s carbonyl carbon becomes electrophilic under acidic conditions.

  • Nucleophilic attack : Morpholine’s nitrogen attacks the carbonyl carbon, displacing the chloride ion.

  • Rearomatization : The naphthalene ring stabilizes the intermediate, yielding 4-[(6-bromo-2-methoxy-1-naphthyl)acetyl]morpholine.

Critical parameters :

  • Catalyst loading : Sulfur (0.5–1.0 eq.) accelerates the substitution without over-sulfonation.

  • Temperature : 150°C ensures sufficient energy for bond reorganization while avoiding decomposition.

  • Stoichiometry : A 1:1.2 molar ratio of acetylated intermediate to morpholine maximizes yield .

Purification and Crystallization

Crude product purification is achieved through solvent crystallization. Isobutanol and n-heptane are preferred for their differential solubility profiles . For example, dissolving the crude product in isobutanol at 80°C followed by gradual cooling to 25°C yields crystals with ≥95% purity. Alternative solvents like cyclohexane or isooctane may reduce yield but improve crystallinity for X-ray analysis .

Table 1: Comparative Crystallization Solvents

SolventPurity (%)Yield (%)Crystal Morphology
Isobutanol9585Needles
n-Heptane9278Plates
Cyclohexane9070Prisms

Industrial Scalability and Process Economics

The synthesis’s scalability hinges on cost-effective bromine utilization and iron recycling. Patent US 4,628,123 highlights a closed-loop system where HBr generated during bromination is reused in subsequent batches, reducing raw material costs by 20–25% . Additionally, replacing powdered iron with iron chips lowers reactor fouling, enhancing continuous production feasibility.

Energy consumption :

  • Bromination : 15 kWh/kg (heating and stirring).

  • Acetylation : 25 kWh/kg (cryogenic cooling for AlCl₃ handling).

  • Morpholine step : 40 kWh/kg (high-temperature maintenance).

Analytical Characterization

Post-synthesis validation includes:

  • HPLC : Retention time of 8.2 min (C18 column, 70:30 acetonitrile/water).

  • ¹H NMR (CDCl₃): δ 3.75 (s, 3H, OCH₃), δ 4.25 (m, 4H, morpholine), δ 7.2–8.1 (m, 6H, naphthyl).

  • MS (ESI+) : m/z 364.24 [M+H]⁺, confirming molecular weight .

Chemical Reactions Analysis

4-[(6-Bromo-2-methoxy-1-naphthyl)acetyl]morpholine undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

One of the prominent applications of 4-[(6-bromo-2-methoxy-1-naphthyl)acetyl]morpholine is its potential as an anticancer agent. Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines, including human colon cancer (HCT116) and breast cancer (MCF-7 and MDA-MB-231) cells. The mechanism often involves the induction of apoptosis and the generation of reactive oxygen species, leading to cell death .

Neuroprotective Properties

Emerging studies have suggested that morpholine derivatives can exhibit neuroprotective effects. The unique structure of this compound may contribute to this activity by influencing neurotransmitter systems or reducing neuroinflammation. Such properties make it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Synthetic Intermediate

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations allows researchers to create a range of derivatives with potentially enhanced biological activities. The compound's synthetic pathways often involve reactions typical for morpholine derivatives, such as acylation and halogenation .

Designing New Derivatives

The structural features of this compound provide a framework for structure-activity relationship (SAR) studies aimed at optimizing its biological efficacy. By modifying substituents on the naphthalene ring or altering the morpholine moiety, researchers can explore how these changes affect the compound's pharmacological properties, including potency and selectivity against specific biological targets.

Case Studies and Research Findings

StudyObjectiveFindings
Investigate cytotoxic effectsDemonstrated significant cytotoxicity against HCT116, MCF-7, and MDA-MB-231 cell lines with mechanisms involving apoptosis.
Explore vinylogy principlesHighlighted the importance of structural modifications in enhancing biological activity, relevant to compounds like this compound.

Mechanism of Action

The mechanism of action of 4-[(6-Bromo-2-methoxy-1-naphthyl)acetyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Analog: 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one

Key Differences :

  • Substituents : Lacks the 6-bromo group but retains the 2-methoxy-naphthyl and acetyl-morpholine framework.
  • Biological Relevance : Crystal structure analysis (reported in Acta Crystallographica) highlights its stable conformation, which may enhance binding to biological targets compared to the brominated analog .

Thiazolyl-Morpholine Derivatives: VPC-14449

Key Differences :

  • Core Structure : Contains a thiazole ring and imidazole substituents instead of naphthalene.
  • Bromine Position : A corrected structure () shows that bromine placement (4,5-dibromo vs. 2,4-dibromo) significantly alters NMR spectra and bioactivity. This underscores the importance of substituent positioning in the target compound’s 6-bromo group .
  • Applications : VPC-14449 is a DNA-binding inhibitor, indicating that brominated morpholine derivatives may target nucleic acid interactions .

Acetyl-Morpholine Stability: Insights from Marine Compounds

Key Similarities :

  • Acetyl Group Retention: notes that acetyl groups in similar compounds (e.g., salarin derivatives) are prone to hydrolysis under acidic or enzymatic conditions. This suggests that the acetyl linkage in 4-[(6-Bromo-2-methoxy-1-naphthyl)acetyl]morpholine may require stabilization for therapeutic use .

Pharmacological Derivatives: 4-[(3,4-Dichlorophenyl)acetyl]morpholine

Key Differences :

  • Substituents : Replaces the bromonaphthyl group with a dichlorophenyl moiety.
  • Activity : Patent data () highlights its use as a κ-opioid receptor agonist for pain management, suggesting that the target compound’s bromonaphthyl group could modulate receptor selectivity or potency .

Data Table: Comparative Analysis of Morpholine Derivatives

Compound Name Core Structure Key Substituents Biological Activity Stability Notes
Target Compound Naphthalene + morpholine 6-Bromo, 2-methoxy, acetyl Not reported (inferred CNS/anti-inflammatory) Acetyl linkage may require stabilization
2-(6-Methoxy...propan-1-one (Naproxen analog) Naphthalene + morpholine 6-Methoxy, acetyl Anti-inflammatory (inferred) Stable crystal structure
VPC-14449 Thiazole + morpholine 2,4-Dibromo-imidazole DNA-binding inhibition Bromine position critical
4-[(3,4-Dichlorophenyl)acetyl]morpholine Phenyl + morpholine 3,4-Dichloro, acetyl κ-opioid agonist Formulated for CNS delivery

Critical Research Findings

Synthetic Challenges : Analogous morpholine derivatives (e.g., 4-(2-chloroacetyl)morpholine in ) are synthesized in moderate yields (~69%), suggesting that the target compound’s bromonaphthyl group may complicate synthesis or purification .

Spectroscopic Differentiation : Misplacement of bromine in VPC-14449 led to discordant NMR spectra, emphasizing the need for precise structural validation in the target compound .

Biological Activity

4-[(6-Bromo-2-methoxy-1-naphthyl)acetyl]morpholine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a 6-bromo-2-methoxy-1-naphthyl group and an acetyl moiety. This unique structure is believed to confer specific biological activities, particularly through interactions with various molecular targets.

This compound exhibits its biological effects primarily through the inhibition of Rho kinase, a critical enzyme involved in several cellular processes including smooth muscle contraction and cell proliferation. The inhibition of this kinase can lead to therapeutic effects in conditions such as hypertension, asthma, and various forms of cancer .

MechanismDescription
Rho Kinase InhibitionModulates smooth muscle contraction and cell proliferation
Receptor BindingPotential interaction with various receptors affecting signaling pathways
Enzyme InteractionInhibits specific enzymes linked to disease processes

Biological Activities

Research indicates that this compound has multiple biological activities:

1. Anticancer Activity
Studies have shown that this compound possesses significant anticancer properties. It has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells, with IC50 values indicating potent activity .

2. Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties, potentially due to its ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation . This makes it a candidate for treating inflammatory diseases.

3. Neuroprotective Effects
Preliminary studies suggest neuroprotective activity, possibly through the modulation of pathways associated with neurodegenerative diseases. The compound may influence the activity of key enzymes involved in neuroprotection .

Table 2: Summary of Biological Activities

Activity TypeEvidence/Findings
AnticancerIC50 values indicate high potency against MCF-7 cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines observed
NeuroprotectiveModulation of neuroprotective pathways suggested

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

Case Study 1: Anticancer Efficacy
In a study involving MCF-7 cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 39.7 µM, indicating substantial anticancer potential .

Case Study 2: Rho Kinase Inhibition
Research demonstrated that this compound effectively inhibited Rho kinase activity in vitro, leading to reduced smooth muscle contraction in bladder tissues. This suggests its utility in treating urinary incontinence and other related disorders .

Q & A

Q. Basic

  • NMR : 1^1H and 13^{13}C NMR confirm the acetyl-morpholine linkage and bromine/methoxy substitution patterns. Aromatic protons in the naphthyl group appear as multiplet signals at δ 7.2–8.5 ppm .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (expected [M+H]+^+ ~ 388.05 Da), while reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
  • IR : Stretching vibrations for C=O (1680–1720 cm1^{-1}) and C-Br (550–650 cm1^{-1}) confirm functional groups .

How does the bromo substituent influence the compound’s reactivity in cross-coupling reactions?

Advanced
The bromine atom at the 6-position of the naphthyl group serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Its electron-withdrawing effect activates the aromatic ring for nucleophilic substitution, enabling C–N bond formation with amines or morpholine derivatives. Comparative studies with non-brominated analogs show reduced reactivity, highlighting the bromine’s role in stabilizing transition states .

What in vitro assay designs are recommended to evaluate the biological activity of this compound?

Q. Basic

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC50_{50} determination via dose-response curves (1 nM–100 µM range). Include positive controls (e.g., staurosporine for kinases) .
  • Cellular Uptake : Radiolabel the compound with 14^{14}C or 3^3H and measure intracellular accumulation in cancer cell lines (e.g., HeLa) using scintillation counting .
  • Cytotoxicity : MTT or resazurin assays over 48–72 hours to assess viability, with EC50_{50} calculations .

How does X-ray crystallography contribute to understanding the structural conformation of this compound?

Advanced
Single-crystal X-ray diffraction resolves the dihedral angle between the naphthyl and morpholine moieties, which impacts biological activity. For example, in ethyl 4-(3-bromophenyl) analogs, the naphthyl ring adopts a near-planar conformation (≤10° deviation), optimizing π-π stacking with target proteins . Hydrogen-bonding networks between the morpholine oxygen and adjacent functional groups further stabilize the crystal lattice .

What strategies mitigate degradation of this compound under physiological conditions?

Q. Advanced

  • pH Stability : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–9). Morpholine derivatives are prone to hydrolysis in acidic conditions; lyophilization or encapsulation in PEGylated liposomes improves stability .
  • Light Sensitivity : Store solutions in amber vials, as bromoaromatic compounds degrade under UV light. Add antioxidants (e.g., BHT) to prevent radical-mediated decomposition .

How can computational modeling predict the compound’s interactions with biological targets?

Q. Advanced

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model binding to kinase domains (e.g., EGFR). The bromine atom’s hydrophobic surface area enhances affinity for ATP-binding pockets .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories. Free energy calculations (MM-PBSA) quantify binding contributions from the methoxy and acetyl groups .

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